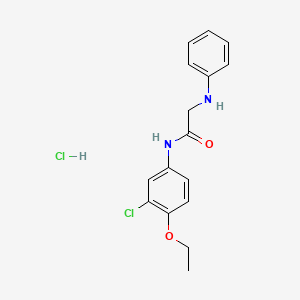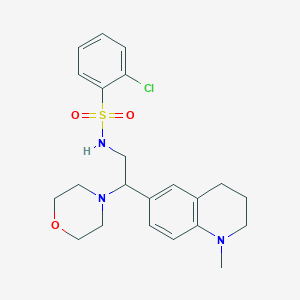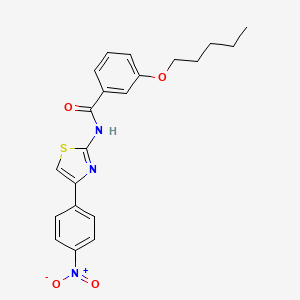
N-(4-(4-nitrophenyl)thiazol-2-yl)-3-(pentyloxy)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-(4-nitrophenyl)thiazol-2-yl)-3-(pentyloxy)benzamide, also known as NPB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine.
Scientific Research Applications
Antitumor and Cytotoxic Activity
Thiazole derivatives, such as N-(4-(4-nitrophenyl)thiazol-2-yl)-3-(pentyloxy)benzamide, have been studied for their potential in cancer treatment due to their antitumor and cytotoxic properties . These compounds can inhibit the growth of tumor cells and induce apoptosis, making them valuable in the development of new anticancer drugs.
Antimicrobial Activity
The thiazole ring present in this compound is known for its antimicrobial properties. It can be utilized in the synthesis of new drugs that target resistant strains of bacteria and other pathogens, addressing the growing concern of antimicrobial resistance .
Anti-inflammatory Activity
Research has indicated that thiazole derivatives exhibit significant anti-inflammatory effects. This makes them candidates for the development of new anti-inflammatory agents that could be used to treat chronic inflammatory diseases .
Neuroprotective Agents
The compound’s structure suggests potential neuroprotective properties, which could be harnessed in treating neurodegenerative diseases. By preventing neuronal damage, it could play a role in therapies for conditions like Alzheimer’s and Parkinson’s disease .
Antiviral Drugs
Given the biological activity of thiazole derivatives, there’s potential for the development of antiviral drugs. These compounds could be designed to inhibit viral replication and used in the treatment of various viral infections .
Agricultural Chemicals
Thiazole compounds have applications in agriculture as well. They can be formulated into fungicides, herbicides, and insecticides, providing a chemical basis for protecting crops from pests and diseases .
properties
IUPAC Name |
N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-3-pentoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4S/c1-2-3-4-12-28-18-7-5-6-16(13-18)20(25)23-21-22-19(14-29-21)15-8-10-17(11-9-15)24(26)27/h5-11,13-14H,2-4,12H2,1H3,(H,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPSBPZKEGOONRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


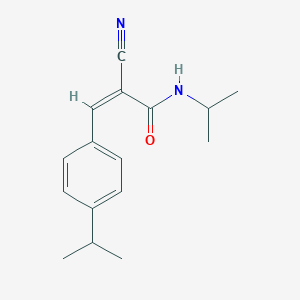
![benzo[d]thiazol-2-yl(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone](/img/structure/B2889355.png)
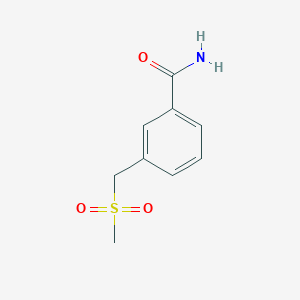
![1-[(2-chlorophenyl)methyl]-3-hydroxy-5-methyl-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one](/img/structure/B2889359.png)
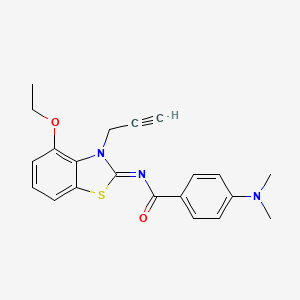
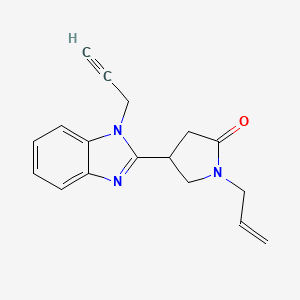

![6-(4-Chlorophenoxy)-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2889367.png)
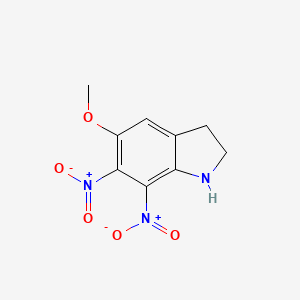
![1-(3,5-Dimethoxybenzoyl)-4-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2889369.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-(N-cyclopentyl-N-methylsulfamoyl)benzamide](/img/structure/B2889370.png)
